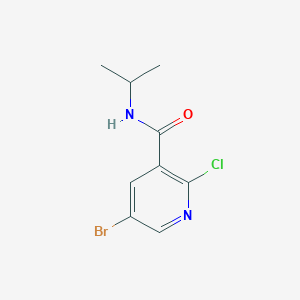

5-bromo-2-chloro-N-(propan-2-yl)pyridine-3-carboxamide

概要

説明

5-Bromo-2-chloro-N-(propan-2-yl)pyridine-3-carboxamide is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an isopropyl group and a carboxamide functional group. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(propan-2-yl)pyridine-3-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-chloropyridine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

化学反応の分析

Types of Reactions

5-Bromo-2-chloro-N-(propan-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Medicinal Chemistry

5-Bromo-2-chloro-N-(propan-2-yl)pyridine-3-carboxamide is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow for the development of drugs targeting various diseases, particularly in the antimicrobial and anticancer domains. Research indicates that it may serve as a lead compound for further drug development due to its promising biological activities.

Biological Studies

The compound is investigated for its effects on biological pathways, particularly its interaction with enzymes and receptors. Studies have shown that it can modulate enzymatic activity, potentially affecting cell signaling pathways involved in proliferation and apoptosis. For example, it has been evaluated for antichlamydial activity, demonstrating selective action against Chlamydia species and indicating its potential in targeted therapies.

Chemical Synthesis

It acts as a crucial building block for synthesizing more complex organic molecules. The compound can undergo various chemical reactions such as nucleophilic substitutions and coupling reactions (e.g., Suzuki-Miyaura coupling), which are essential for creating diverse derivatives with tailored properties.

Material Science

Research is ongoing into the use of this compound in developing new materials with specific functionalities. Its unique chemical properties may allow it to be incorporated into materials designed for particular applications, such as sensors or catalysts.

Study on Antichlamydial Activity

A study highlighted the compound's selective efficacy against Chlamydia, suggesting its potential as a lead compound for developing targeted therapies aimed at treating infections caused by this pathogen.

Evaluation of Toxicity

Preliminary toxicity assessments conducted on human cells and Drosophila melanogaster indicated low toxicity levels, supporting its safety profile for therapeutic applications. These findings are crucial for advancing the compound's development into clinical settings.

Mechanistic Insights

Research into the mechanism of action revealed that the compound influences chlamydial inclusion morphology and size in infected cells, indicating a direct impact on pathogen viability. This understanding is vital for elucidating how the compound could be utilized in therapeutic strategies against infections.

作用機序

The mechanism of action of 5-bromo-2-chloro-N-(propan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

類似化合物との比較

Similar Compounds

5-Bromo-2-chloropyridine: A closely related compound with similar chemical properties.

5-Bromo-2-fluoropyridine: Another derivative with a fluorine atom instead of chlorine.

2-Bromo-5-chloropyridine: A positional isomer with the bromine and chlorine atoms in different positions on the pyridine ring.

Uniqueness

5-Bromo-2-chloro-N-(propan-2-yl)pyridine-3-carboxamide is unique due to the presence of the isopropyl group and carboxamide functional group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar pyridine derivatives .

生物活性

5-Bromo-2-chloro-N-(propan-2-yl)pyridine-3-carboxamide is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula and a molecular weight of 277.55 g/mol . Its structure includes a pyridine ring with bromine and chlorine substituents, an isopropyl group, and a carboxamide functional group, which contribute to its unique chemical reactivity and biological potential .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrClN₂O |

| Molecular Weight | 277.55 g/mol |

| Functional Groups | Halogenated pyridine, carboxamide |

| Chemical Class | Heterocyclic organic compound |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit certain kinases involved in cell signaling pathways, affecting processes like cell proliferation and apoptosis . The presence of halogen atoms enhances its binding affinity to biological targets, which is crucial for its therapeutic efficacy .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In studies assessing its effectiveness against Gram-positive and Gram-negative bacteria, it demonstrated superior activity compared to standard antibiotics at specific concentrations. For instance, it was found to be more effective than spectinomycin against Chlamydia species at lower concentrations .

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 32 | Higher than gentamycin (16) |

| Escherichia coli | 64 | Comparable to ciprofloxacin (32) |

| Candida albicans | 16 | More effective than clotrimazole (32) |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies have indicated that it can induce apoptosis in cancer cells by disrupting DNA replication processes. The compound's efficacy was evaluated using the MTT assay against various cancer cell lines, revealing a dose-dependent decrease in cell viability .

Table: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer Cells | 10 | Induces apoptosis |

| Lung Cancer Cells | 8.82 | DNA binding inhibition |

| Colon Cancer Cells | 0.53 | Cell cycle arrest |

Case Studies

- Study on Antichlamydial Activity : This study highlighted the selectivity of the compound against Chlamydia, demonstrating its potential as a lead compound for developing targeted therapies .

- Evaluation of Toxicity : Preliminary studies assessed the toxicity of the compound towards human cells and its mutagenicity in Drosophila melanogaster. Results indicated low toxicity levels, suggesting safety for therapeutic applications .

- Mechanistic Insights : Research into the mechanism of action revealed that the compound affects chlamydial inclusion morphology and size in infected cells, indicating a direct impact on pathogen viability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-chloro-N-(propan-2-yl)pyridine-3-carboxamide?

- Methodology :

- Halogenation and coupling : Start with pyridine-3-carboxamide derivatives. Introduce bromine at the 5-position via electrophilic substitution using Br₂/FeBr₃ or NBS under controlled conditions. Chlorination at the 2-position can be achieved using POCl₃ or SOCl₂. Amidation with isopropylamine is typically performed via carbodiimide-mediated coupling (e.g., EDC/HOBt) or using activated esters.

- Intermediate purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (≥98%, as per analytical standards in ) .

- Validation : Compare spectral data (¹H/¹³C NMR, HRMS) with structurally analogous pyridine carboxamides (e.g., ) .

Q. How to characterize the compound using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Assign ¹H NMR peaks by analyzing coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm). Confirm molecular weight via HRMS (ESI+ mode).

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELX programs (SHELXL for refinement) to solve the structure. Analyze halogen bonding interactions (Br/Cl) and amide conformation ( ) .

- Thermal analysis : Determine melting point (mp) via DSC and compare with literature values (e.g., similar pyridine derivatives in show mp ranges of 170–200°C) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, solvent controls, and incubation times). Verify compound stability under assay conditions via LC-MS.

- Structural confirmation : Re-examine batch purity (HPLC) and crystallinity (PXRD). Impurities in halogenated pyridines (e.g., ) can skew bioactivity results .

- Meta-analysis : Compare SAR studies of related inhibitors (e.g., lists pyridine carboxamides with substituent-dependent activity) .

Q. What computational strategies predict the compound’s binding affinity and reactivity?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fungal Complex II in ). Parameterize halogen atoms (Br/Cl) with polarizable force fields .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects (e.g., electron-withdrawing Br/Cl on amide reactivity). Compare with crystallographic data ( ) .

- Solvent modeling : Apply COSMO-RS to predict solubility and aggregation behavior in biological matrices.

Q. How to optimize synthetic yield while minimizing byproducts in halogenation steps?

- Methodology :

- Reaction monitoring : Use in-situ IR or Raman spectroscopy to track bromine/chlorine incorporation. Adjust stoichiometry (e.g., Br₂:substrate ratio) to suppress dihalogenation (common in polyhalogenated pyridines; ) .

- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for regioselectivity. For example, reports >95% purity for 5-bromo-2-methoxypyridine using FeCl₃ .

- Workflow : Employ flow chemistry for exothermic halogenation steps to improve control and scalability.

特性

IUPAC Name |

5-bromo-2-chloro-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2O/c1-5(2)13-9(14)7-3-6(10)4-12-8(7)11/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMIYBSUMAGPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。